molecular formula C15H31ClN2O4 B557218 H-D-Lys(boc)-otbuhcl CAS No. 13288-57-8

H-D-Lys(boc)-otbuhcl

Cat. No.: B557218
CAS No.: 13288-57-8
M. Wt: 338.87 g/mol
InChI Key: TZBPQINFXPIRBX-UHFFFAOYSA-N
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Description

H-Lys(Boc)-OtBu.HCl (CAS: 13288-57-8) is a protected lysine derivative widely used in peptide synthesis and organic chemistry. Its molecular formula is C₁₅H₃₁ClN₂O₄, with a molecular weight of 338.87 g/mol . The compound features dual protection:

  • Nε-Boc (tert-butyloxycarbonyl) group for amine protection.
  • OtBu (tert-butyl ester) group for carboxyl protection.

This configuration enhances stability during solid-phase peptide synthesis (SPPS) and facilitates selective deprotection under acidic conditions. It is commercially available with >97% purity and is soluble in DMSO (100 mg/mL, requiring sonication) . Storage recommendations include refrigeration (2–8°C) for long-term stability, with solutions stored at -80°C for ≤6 months .

Properties

IUPAC Name

tert-butyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBPQINFXPIRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13288-57-8
Record name NSC164053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Stepwise Protection via Boc and Tert-Butyl Esterification

This approach involves orthogonal protection of lysine’s functional groups:

  • ε-Amino Protection with Boc Group :
    L-lysine is treated with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system (e.g., dioxane/water) under basic conditions (pH 9–10) using sodium hydroxide or sodium bicarbonate. The Boc group selectively reacts with the ε-amino group due to its lower pKa compared to the α-amino group.

    L-Lysine+(Boc)2ONaOHNε-Boc-L-lysine+CO2\text{L-Lysine} + (\text{Boc})_2\text{O} \xrightarrow{\text{NaOH}} \text{Nε-Boc-L-lysine} + \text{CO}_2
  • α-Carboxylic Acid Esterification with Tert-Butyl Group :
    The α-carboxylic acid of Nε-Boc-L-lysine is esterified using tert-butanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Alternatively, acid-catalyzed Fischer esterification employs concentrated HCl or sulfuric acid with excess tert-butanol under reflux.

    Nε-Boc-L-lysine+t-BuOHDCC/DMAPNε-Boc-L-lysine-OtBu\text{Nε-Boc-L-lysine} + t\text{-BuOH} \xrightarrow{\text{DCC/DMAP}} \text{Nε-Boc-L-lysine-OtBu}
  • Hydrochloride Salt Formation :
    The free α-amino group is protonated by treating the product with HCl gas in anhydrous ether or a HCl/dioxane solution, yielding the final hydrochloride salt.

Key Data :

  • Yield : 60–75% after purification by recrystallization (ethyl acetate/hexane).

  • Purity : >98% (HPLC).

N-Carboxyanhydride (NCA) Intermediate Route

A less conventional method, adapted from polypeptide synthesis, involves generating a Boc-protected lysine N-carboxyanhydride (NCA) intermediate. This route, detailed in Royal Society of Chemistry protocols, proceeds as follows:

  • NCA Synthesis :
    Nε-Boc-L-lysine reacts with triphosgene (bis(trichloromethyl) carbonate) and α-pinene in anhydrous tetrahydrofuran (THF) at 50°C under nitrogen. The reaction forms Boc-L-Lys NCA, a reactive intermediate for polymerization.

    Nε-Boc-L-lysine+Cl3C-O-C(O)-O-CCl3α-pinene, THFBoc-L-Lys NCA+byproducts\text{Nε-Boc-L-lysine} + \text{Cl}_3\text{C-O-C(O)-O-CCl}_3 \xrightarrow{\alpha\text{-pinene, THF}} \text{Boc-L-Lys NCA} + \text{byproducts}
  • Esterification and Salt Formation :
    The NCA undergoes nucleophilic attack by tert-butanol to form the tert-butyl ester, followed by HCl treatment to protonate the α-amino group.

Key Data :

  • Reaction Time : 2 hours at 50°C.

  • Work-Up : Sequential washes with cold water and brine, followed by recrystallization.

Optimization and Challenges

Regioselectivity and Side Reactions

The ε-amino group’s preferential Boc protection relies on maintaining a basic pH (9–10) to deprotonate it while leaving the α-amino group protonated. Side reactions, such as di-Boc formation or tert-butyl ester hydrolysis, are mitigated by:

  • Strict temperature control (<40°C during esterification).

  • Anhydrous conditions to prevent tert-butyl ester cleavage.

Purification Strategies

  • Recrystallization : Ethyl acetate/hexane mixtures yield white crystalline product (melting point: 139–140°C).

  • Chromatography : Silica gel column chromatography (eluent: chloroform/methanol) resolves Boc/ester hydrolysis byproducts.

Analytical Characterization

Property Value Source
Molecular FormulaC₁₅H₃₀N₂O₄·HCl
Molecular Weight338.9 g/mol
Melting Point139–140°C
SolubilityDMSO: 100 mg/mL; Ethanol: Slight
HPLC Retention Time8.2 min (C18 column, 70% MeOH)

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.40 (s, 9H, Boc CH₃), 1.45 (s, 9H, t-Bu CH₃), 3.02 (t, 2H, ε-CH₂), 4.10 (m, 1H, α-CH), 8.10 (br s, 3H, NH₃⁺).

Industrial and Research Applications

H-Lys(Boc)-OtBu·HCl serves as a building block in solid-phase peptide synthesis (SPPS) for introducing lysine residues with orthogonal protection. Its tert-butyl ester enables mild acidic cleavage (e.g., trifluoroacetic acid), while the Boc group is removed under strongly acidic conditions (e.g., HCl/dioxane) .

Scientific Research Applications

Peptide Synthesis

Selective Protection in Peptide Synthesis

H-Lys(Boc)-OtBu.HCl plays a crucial role in peptide synthesis due to its protective groups. The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the OtBu (tert-butyl) group protects the ε-amino group of lysine. This selective protection allows for the formation of peptide bonds at desired positions without unwanted reactions during coupling processes. Common coupling reagents used with H-Lys(Boc)-OtBu.HCl include:

  • Dicyclohexylcarbodiimide (DCC)
  • PyBOP
  • HATU

These reagents activate the carboxylic acid group of H-Lys(Boc)-OtBu.HCl, facilitating its reaction with other amino acids to form peptides .

Biological Applications

Incorporation of D-enantiomers

H-Lys(Boc)-OtBu.HCl is particularly useful for incorporating D-enantiomers of lysine into peptides. This is significant for studying the effects of stereochemistry on peptide function, as D-amino acids can exhibit different biological properties compared to their L-isomers. Research has shown that peptides containing D-amino acids can enhance stability and bioactivity in various biological contexts .

Peptide-Based Drug Development

The compound is also utilized in developing peptide-based drugs due to its favorable pharmacokinetic properties. Peptides containing lysine residues are often involved in critical biological processes such as cell signaling and immune response modulation. For instance, studies have demonstrated that modifications using H-Lys(Boc)-OtBu.HCl can lead to improved binding affinities and enhanced therapeutic efficacy in targeted drug delivery systems .

Mechanism of Action

The protective groups in H-Lys(Boc)-OtBu.HCl prevent unwanted side reactions during peptide synthesis. The Boc group protects the ε-amino group, while the tert-butyl ester protects the carboxyl group. These groups can be selectively removed under specific conditions, allowing for controlled synthesis of peptides .

Comparison with Similar Compounds

H-Lys(Z)-OtBu.HCl

  • Protection : Nε-Z (benzyloxycarbonyl) instead of Boc.
  • Synthesis : Used in tris-nitrilotriacetic acid (tris-NTA) derivatives for bioconjugation .
  • Key Differences :
    • Deprotection : The Z group requires harsher conditions (e.g., catalytic hydrogenation) compared to the acid-labile Boc group.
    • Solubility : Lower solubility in polar solvents due to the hydrophobic benzyl group.

H-Orn(Z)-OtBu.HCl

  • Structure : Ornithine (one fewer methylene group in the side chain) vs. lysine.
  • Applications : Used in spacer arm synthesis for tris-NTA derivatives .
  • Impact : Shorter side chain reduces steric hindrance in conjugation reactions but limits applications requiring longer linkers.

H-Lys(Boc)-OMe.HCl

  • Protection : Methyl ester (OMe) instead of tert-butyl ester (OtBu).
  • Deprotection : OMe is cleaved under basic conditions (e.g., NaOH), whereas OtBu requires stronger acids (e.g., TFA).
  • Utility : Preferred for stepwise synthesis where orthogonal deprotection is critical .

H-Asp(OtBu)-allyl ester · HCl

  • Structure : Aspartic acid derivative with allyl ester protection.
  • Applications : Used in peptide cyclization and orthogonal protection strategies.
  • Comparison : Allyl esters offer Pd(0)-mediated deprotection, enabling compatibility with acid-sensitive substrates .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of H-Lys(Boc)-OtBu.HCl and Analogs

Compound Molecular Weight (g/mol) Protection Groups Solubility (Primary Solvent) Log P<sup>a</sup> GI Absorption<sup>b</sup>
H-Lys(Boc)-OtBu.HCl 338.87 Boc, OtBu DMSO (100 mg/mL) 1.94 High
H-Lys(Z)-OtBu.HCl 352.86 Z, OtBu DMF (limited) 2.45<sup>c</sup> Moderate
H-Lys(Boc)-OMe.HCl 296.79 Boc, OMe Methanol (50 mg/mL) 1.21<sup>c</sup> High
H-Asp(OtBu)-allyl ester 309.78 OtBu, allyl Chloroform (soluble) 1.65<sup>c</sup> Low

<sup>a</sup> Consensus Log P values from computational models.
<sup>b</sup> Predicted gastrointestinal absorption.
<sup>c</sup> Estimated based on structural analogs.

Drug Delivery Systems

  • H-Lys(Boc)-OtBu.HCl was used to synthesize chlorin-e6 lysine derivatives for photodynamic therapy (Scheme 6-7, ).
  • H-Lys(Boc)-OMe.HCl derivatives exhibit antioxidant activity (DPPH radical scavenging, IC₅₀ = 12 µM) .

Stability and Handling

  • H-Lys(Boc)-OtBu.HCl shows superior stability (3 years at -20°C) compared to Z-protected analogs, which degrade faster under ambient conditions .

Biological Activity

H-Lys(Boc)-OtBu.HCl, also known as Nε-Boc-L-lysine tert-butyl ester hydrochloride, is a derivative of lysine widely utilized in peptide synthesis. Its unique structural features, including protective groups, facilitate the formation of complex peptides while minimizing unwanted side reactions. This article explores the biological activity of H-Lys(Boc)-OtBu.HCl, focusing on its mechanisms, applications in research and medicine, and relevant case studies.

  • Molecular Formula : C15H31ClN2O4
  • Molecular Weight : 338.87 g/mol
  • CAS Number : 13288-57-8
  • Purity : >95% (HPLC)

H-Lys(Boc)-OtBu.HCl primarily targets histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression through the modification of histones and non-histone proteins. The compound provides a lysine residue that can undergo deacetylation, influencing protein function and cellular processes.

Biochemical Pathways

The action of H-Lys(Boc)-OtBu.HCl affects the acetylation status of lysine residues on proteins, which is dynamically regulated by histone acetyltransferases (HATs) and HDACs. This modulation has implications for various cellular functions, including:

  • Gene expression regulation
  • Cell cycle control
  • Apoptosis

Applications in Research and Medicine

H-Lys(Boc)-OtBu.HCl is extensively used in:

  • Peptide Synthesis : As a building block for creating complex peptides and proteins.
  • Drug Development : In the synthesis of peptide-based drugs targeting specific biological pathways.
  • Protein Interaction Studies : To investigate protein-protein interactions and their biological consequences.

Case Studies

  • Synthesis of TLR2 Agonistic Peptides :
    A study demonstrated the efficient synthesis of potent TLR2 agonistic peptides using H-Lys(Boc)-OtBu.HCl as a key building block. The synthesis involved multiple steps, including protection and coupling reactions, yielding high purity products suitable for biological assays .
  • Peptide Therapeutics Development :
    Research has shown that derivatives of H-Lys(Boc)-OtBu.HCl can enhance the therapeutic potential of peptide drugs by improving their stability and bioavailability. For instance, modifications to the lysine side chain have been explored to optimize pharmacokinetic properties while maintaining biological activity .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesUnique Properties
H-Lys(Boc)-OtBu.HClNε-Boc protection, tert-butyl esterGreater control in peptide synthesis
Nε-Boc-L-lysineLacks tert-butyl esterSimpler structure, less versatile
Nε-Boc-L-lysine methyl ester HClMethyl ester instead of tert-butylDifferent solubility and reactivity

Pharmacokinetics

The pharmacokinetics of H-Lys(Boc)-OtBu.HCl are characterized by its solubility in organic solvents, making it suitable for solution-phase peptide synthesis. The stability of the protective groups under various conditions allows for controlled release during peptide assembly.

Q & A

Q. What are the optimal conditions for synthesizing H-Lys(Boc)-OtBu.HCl in peptide coupling reactions?

  • Methodological Answer : H-Lys(Boc)-OtBu.HCl is commonly used in solid-phase peptide synthesis (SPPS) as a protected lysine derivative. For coupling:
  • Reagents : Use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dry DCM under argon .
  • Molar Ratios : 1:1 equivalent of DCC/DMAP to the carboxyl component.
  • Temperature : Room temperature for 4–6 hours.
  • Workup : Filter to remove DCU (dicyclohexylurea) byproduct and purify via column chromatography.
    Key Data :
ParameterValueSource
Reaction Yield>95%
Purity (HPLC)≥98%

Q. How should H-Lys(Boc)-OtBu.HCl be stored to prevent decomposition?

  • Methodological Answer :
  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc and OtBu groups.
  • Stability :
ConditionStability DurationSource
-20°C (powder)3 years
4°C (solution)1 month
  • Hygroscopicity : The compound is hygroscopic; equilibrate to room temperature before opening to avoid moisture uptake .

Q. What solvents are suitable for dissolving H-Lys(Boc)-OtBu.HCl in vitro?

  • Methodological Answer : Solubility varies by solvent:
SolventSolubility (mg/mL)NotesSource
DMSO50–100Preferred for stock solutions
DCM>100Used in coupling reactions
Water<1Not recommended for long-term storage
  • Protocol : Dissolve 10 mg in 100 µL DMSO, then dilute with PEG300 or saline for in vitro assays .

II. Advanced Research Questions

Q. How can researchers optimize the deprotection of Boc and OtBu groups in H-Lys(Boc)-OtBu.HCl without side reactions?

  • Methodological Answer : Deprotection is critical for generating free lysine residues:
  • Boc Removal : Use 4M HCl/dioxane (2–4 hours, 0°C) or TFA (trifluoroacetic acid, 1–2 hours, RT) .
  • OtBu Hydrolysis : Requires harsher conditions—6N HCl (110°C, 12–24 hours) or enzymatic cleavage with esterases .
    Troubleshooting :
  • Side Reactions : Avoid excessive heating during Boc removal to prevent tert-butyl cation formation, which can alkylate sensitive residues .

Q. What analytical techniques validate the purity and structure of H-Lys(Boc)-OtBu.HCl?

  • Methodological Answer :
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time: 8–10 min) .
  • NMR : Key peaks:
Protonδ (ppm)Assignment
Boc (t-Bu)1.4–1.59H singlet
Lys NH6.8–7.2Broad
  • HRMS : Expected [M+H]⁺: 339.3 (C₁₅H₃₁ClN₂O₄) .

Q. How does hygroscopicity impact experimental reproducibility, and how can it be mitigated?

  • Methodological Answer : Hygroscopicity leads to variable mass measurements and unintended hydrolysis:
  • Mitigation Strategies :

Use a calibrated microbalance in a humidity-controlled glovebox (<10% RH).

Pre-dry the compound under vacuum (30°C, 2 hours) before weighing .

  • Case Study : Inconsistent coupling yields (75–90%) were traced to moisture contamination; implementing strict drying protocols improved reproducibility to 95% .

Q. How do conflicting molecular weight values (2833.28 vs. 338.87) in literature arise, and which is correct?

  • Data Contradiction Analysis :
  • Error Source : The value 2833.28 likely results from a typographical error (e.g., incorrect decimal placement or formula miscalculation).
  • Correct Value : 338.87 g/mol, verified via HRMS and elemental analysis (C₁₅H₃₁ClN₂O₄) .
  • Actionable Step : Cross-check with authoritative databases (PubChem, CAS) or repeat HRMS to resolve discrepancies .

IV. Synthesis Protocol for Derivatives

Example : Synthesis of 1,3,5-triazine derivatives using H-Lys(Boc)-OtBu.HCl :

Deprotection : Treat with 6N HCl (0°C, 2 hours).

Coupling : React with 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) in DCM.

Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7).

StepYieldPurity
Deprotection98%95%
Final Product96%97%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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H-D-Lys(boc)-otbuhcl
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H-D-Lys(boc)-otbuhcl

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